molecular formula C7H11NO B054690 3-Allylpyrrolidin-2-one CAS No. 113789-91-6

3-Allylpyrrolidin-2-one

Cat. No. B054690
M. Wt: 125.17 g/mol
InChI Key: YBWPYDMSBIAVKQ-UHFFFAOYSA-N
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Description

3-Allylpyrrolidin-2-one is a compound that contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

A selective synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Interestingly, either pyrrolidin-2-ones or 3-iodopyrroles could be obtained selectively from the same substrates, and the selectivity was easily tuned by using a specific oxidant and additive .


Molecular Structure Analysis

The molecular structure of 3-Allylpyrrolidin-2-one is characterized by a central alkyl amine and peripheral pyrrolidin-2-one structure . This structure was successfully employed as a ligand in copper-based Atom Transfer Radical Polymerization (ATRP), indicating its potential in polymer chemistry .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . On the other hand, 3-iodopyrroles are believed to be formed via the initial generation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination, and aromatization .

Scientific Research Applications

  • Photochemical Reactions : Photolysis of certain pyrrolinium compounds with a 3-butenoate anion efficiently yields 2-allylpyrrolidine adducts, demonstrating photo-reaction induced by electron transfer (Kurauchi et al., 1985).

  • Chemical Synthesis : Compounds like 3-pyrrolidinoallyltrimethylsilane are derived from allylpyrrolidine, showcasing reactions typical of both allylsilanes and enamines, leading to the creation of protected substituted acroleins and other compounds (Corriu et al., 1983).

  • Biologically Active Derivatives Synthesis : In the context of drug discovery, 3,4-diarylpyrrolidin-2-one derivatives have been synthesized and evaluated as potential triple reuptake inhibitors for antidepressant applications (Park et al., 2013).

  • Synthesis of Pharmaceutical Intermediates : N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, an intermediate in the preparation of certain antibiotics, can be synthesized from related compounds through a series of chemical reactions, including stereoselective alkylation (Fleck et al., 2003).

  • NMR Studies in Organic Chemistry : Research involving 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, a new organocatalyst, leverages NMR for structure and mechanism investigation, contributing to the understanding of catalyzing mechanisms in organic synthesis (Yan-fang, 2008).

  • Synthetic Methodology Development : Studies aiming at synthesizing reactive 3-pyrrolin-2-ones via conjugate addition reactions for synthesizing bioactive 2-pyrrolidinones and pyrrolidines, further demonstrate the utility of 3-allylpyrrolidin-2-one derivatives in developing new synthetic methodologies (Alves, 2007).

Future Directions

Pyrrolidine and its derivatives, including pyrrolidin-2-one, have been used widely in drug discovery due to their diverse biological activities . They can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .

properties

IUPAC Name

3-prop-2-enylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-2-3-6-4-5-8-7(6)9/h2,6H,1,3-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWPYDMSBIAVKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Allylpyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Daoust, J Lessard - Tetrahedron, 1999 - Elsevier
N-Chloro-alkenylpyrrolidinones, an N-chloro-alkenylsuccinimide and N-chloro-alkenyloxazolidinones were prepared as precursors of olefinic cyclic carboxamidyl, imidyl and carbamyl …
Number of citations: 38 www.sciencedirect.com
Y Mo, J Zhao, W Chen, Q Wang - Research on Chemical Intermediates, 2015 - Springer
The interrupted Fischer indolization is an efficient way to construct fused indoline ring systems present in a variety of natural alkaloids. This paper will review the application of this …
Number of citations: 36 link.springer.com
HL Lee, J Aubé - Tetrahedron, 2007 - Elsevier
Despite recent advances in the use of alkyl azides in ring expansion reactions of ketones, there has been little work done on the corresponding chemistry of aldehydes. In the present …
Number of citations: 64 www.sciencedirect.com

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